4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Description
Properties
IUPAC Name |
4-methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C7H8O.C4H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-6-2-4-7(8)5-3-6;1-4(2)3/h1-2,4-5,7-10H,3,6H2;2-5,8H,1H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYHXZNSYZMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC(=C)C.C1C=CC2C1C3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68610-51-5 | |
| Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Starting Tricyclic Diene
Oxo Reaction to Form Formyl Derivatives
- The endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene undergoes an oxo reaction catalyzed by rhodium triaryl phosphine complexes under carbon monoxide and hydrogen atmosphere at elevated pressure and moderate temperatures (~70 °C). This reaction introduces formyl groups at the 8- and 9-exo positions, yielding 8- and 9-exo-formyl-endo-tricyclo[5.2.1.0²,⁶]deca-3-enes with high yield (~82%).
Hydrogenation to 8-exo-Hydroxymethyl Derivatives
The formyl derivatives are hydrogenated using catalysts such as platinum oxide or Raney nickel under high hydrogen pressure (50–100 atm) and elevated temperatures (30–150 °C). This reduces the aldehyde groups to hydroxymethyl groups, resulting in 8-exo-hydroxymethyl-endo-tricyclo[5.2.1.0²,⁶]decane.
The reaction is typically conducted in solvents like methanol, ethanol, or ethers, and the catalyst loading ranges from 1:100,000 to 1:1 by weight relative to the substrate, with preferred ratios between 1:1,000 and 1:10 for optimal reaction rates.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxo Reaction | Rhodium triaryl phosphine catalyst, CO/H2, 70 °C | ~82 | Introduces formyl groups at exo positions |
| Hydrogenation | PtO2 or Raney Ni, H2 (50–100 atm), 30–150 °C, MeOH | — | Converts aldehydes to hydroxymethyl |
Further Transformations
- The hydroxymethyl derivative can be further transformed into other tricyclic compounds such as tricyclo[5.3.1.0³,⁸]undecane by hydride transfer reduction rearrangement, which has applications in antiviral agents and other bioactive compounds.
Summary Table of Preparation Methods
| Compound/Fragment | Preparation Method | Key Reagents/Catalysts | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 4-Methylphenol derivatives | Nitrosation of m-cresol + hydrogenation | NaNO2, HCl, NaOH; Pd/C or Raney Ni, H2 | 3–10 °C (nitrosation), 20–35 °C (reduction) | 82–96% yields, high purity |
| Tricyclo[5.2.1.0²,⁶]deca-3,8-diene core | Oxo reaction of tricyclic diene + hydrogenation | Rhodium triaryl phosphine; PtO2 or Raney Ni, H2 | 70 °C (oxo), 30–150 °C, 50–100 atm H2 (hydrogenation) | ~82% (oxo reaction) |
| 2-Methylprop-1-ene (isobutylene) | Industrial dehydration/cracking | Various industrial catalysts | High temp, industrial scale | Commercially available |
Research Findings and Notes
The hydrogenation steps for both the phenol derivatives and tricyclic aldehydes rely heavily on transition metal catalysts (Pd, Pt, Ni), with reaction parameters optimized to balance reaction rate and selectivity.
The oxo reaction catalyzed by rhodium complexes is a key step in introducing functional groups into the tricyclic framework, enabling further chemical transformations.
The tricyclic compounds prepared serve as important intermediates in pharmaceutical and materials chemistry due to their rigid frameworks and potential for functionalization.
Reaction monitoring by techniques such as HPLC, NMR, IR, and mass spectrometry confirms product identity and purity, with typical analytical data reported for these compounds.
Chemical Reactions Analysis
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are high molecular weight polymeric antioxidants, which are significant in the field of antioxidants.
Scientific Research Applications
Structure
The compound's structure consists of a combination of phenolic and dicyclopentadiene components, which contribute to its stability and functional characteristics.
Physical Characteristics
- Appearance : Typically found in solid form such as powder or flakes.
- Color : Amber to off-white.
- Volatility : Low volatility which enhances its stability in various applications.
Scientific Research Applications
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene has been extensively studied for its applications in several fields:
Antioxidant Applications
The compound functions effectively as an antioxidant by interrupting oxidative chain reactions that lead to the degradation of materials. This property is particularly beneficial in:
- Polymer Stabilization : Used in plastics and rubber formulations to enhance longevity.
- Food Industry : Its non-discoloring and non-staining properties make it suitable for food contact applications, ensuring the preservation of food quality.
Thermal Stabilization
Due to its thermal stability, this compound is employed in:
- High-temperature Applications : It helps prevent thermal degradation in various industrial processes.
Intermediate for Synthesis
It serves as a building block in the synthesis of:
- Silicones : Used in sealants and adhesives.
- Pharmaceuticals : Acts as an intermediate in drug formulation.
- Biochemicals : Important for the development of various biochemical products.
Industrial Coatings
The compound is utilized in coatings that require enhanced durability and resistance to environmental factors.
Case Study 1: Food Packaging
In a study examining the use of antioxidants in food packaging, this compound was incorporated into polymer films. Results indicated that films containing this compound exhibited significantly less oxidative degradation compared to control films without antioxidants.
Case Study 2: Automotive Industry
A research project focused on enhancing the thermal stability of automotive components found that incorporating this compound into rubber formulations improved resistance to heat aging, thereby extending the lifespan of critical parts.
Mechanism of Action
The mechanism of action of phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene involves its antioxidant properties. It works by inhibiting the oxidation of other molecules, thereby preventing the formation of free radicals. This compound targets molecular pathways involved in oxidative stress, providing stability to various chemical processes.
Comparison with Similar Compounds
4-Methylphenol
4-Methylphenol (para-cresol) is an alkylphenol derivative with a methyl group at the para position of the phenol ring. It is widely used in resins, disinfectants, and as a precursor in organic synthesis.
2-Methylprop-1-ene
2-Methylprop-1-ene (isobutylene) is a branched alkene critical in producing polymers like butyl rubber and polyisobutylene.
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene, commonly known as dicyclopentadiene (DCPD), is a highly strained bicyclic hydrocarbon with two double bonds (norbornene and cyclopentene) . It is a key intermediate in polymerization and organic synthesis due to its reactivity . Key properties include:
Comparison with Similar Compounds
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene vs. Other Cyclic Dienes
Substituted Derivatives of DCPD
- Comparison: Chlorination increases logP (4.2–4.5 vs. DCPD’s 2.38) and environmental persistence .
Methyl Derivatives :
Role in Polymer Chemistry
DCPD is a monomer in ethylene-propylene-diene monomer (EPDM) rubber, alongside ethene and propene . Compared to ethylidene norbornene (ENB), another diene monomer:
- DCPD Advantages : Higher reactivity in radical copolymerization due to strained rings .
- ENB Advantages : Better thermal stability in vulcanized products .
Data Tables
Table 1: Physical Properties of DCPD and Derivatives
| Compound | Boiling Point (°C) | LogP | Density (g/cm³) | Source |
|---|---|---|---|---|
| DCPD | 170.0 ± 0.0 | 2.38 | 1.0 ± 0.1 | |
| 1-Methyl-DCPD | Not reported | >3.0 | Not reported | |
| Tetrachloro-DCPD | Not reported | 4.2–4.5 | Not reported |
Table 2: Reactivity Pathways of DCPD
| Pathway | Mechanism | Product Example |
|---|---|---|
| Diels-Alder Oligomerization | Thermal/acid-catalyzed | Linear oligomers |
| Ring-Opening Metathesis | Catalyst-dependent | Cross-linked polymers |
Research Findings
- Synthetic Applications: DCPD undergoes hydroaminomethylation to yield diamines (29% yield) for polyamide precursors .
- Environmental Impact : Phosphorodithioate derivatives of DCPD are classified as persistent, bioaccumulative, and toxic (PBT) .
Biological Activity
Overview
The compound 4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene (CAS No. 68610-51-5) is a polymeric isocyanate known for its diverse applications in industrial processes, particularly as an antioxidant and thermal stabilizer. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H28O
- Molecular Weight : 312.45 g/mol
- Appearance : Solid (powder, flakes, or pellets), typically amber to off-white in color.
Target of Action
The primary action of this compound involves its role as an antioxidant , specifically in interrupting oxidative chain reactions that lead to the degradation of organic materials. This mechanism is crucial in various applications where oxidative stability is essential.
Mode of Action
- Oxidative Stability : It prevents oxidative damage by scavenging free radicals and stabilizing reactive intermediates.
- Thermal Degradation Prevention : The compound exhibits excellent resistance to extraction and low volatility, making it effective in high-temperature applications.
Pharmacokinetics
Research indicates that the compound has low volatility and high resistance to extraction, which enhances its stability in various environments. Its pharmacokinetic profile suggests that it remains effective over extended periods under varying conditions.
Antioxidant Properties
This compound has been shown to be effective in preventing oxidative damage in biological systems:
- Studies on Polymer Manufacturing : A review highlighted its role as a phenolic antioxidant in polymer formulations, demonstrating significant improvements in the thermal stability and longevity of materials exposed to oxidative environments .
Case Studies and Research Findings
- Polymeric Antioxidants : In a study examining the efficacy of various phenolic antioxidants, this compound was noted for its superior performance compared to other similar compounds due to its structural properties .
- Food Contact Applications : Its FDA clearance for use in food contact materials underscores its safety and effectiveness as an antioxidant in food packaging .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Poly(dicyclopentadiene-co-p-cresol) | C21H28O | High molecular weight polymeric antioxidant |
| Butylated Hydroxytoluene (BHT) | C15H24O | Commonly used antioxidant with similar applications |
Q & A
Q. What statistical frameworks ensure robustness in multifactor experiments involving these compounds?
- Answer : Implement factorial designs (e.g., Box-Behnken) with RSM to model quadratic and interaction terms. Validate via adjusted R² (>99%) and lack-of-fit tests. Use pareto charts to prioritize significant variables (e.g., pH > airflow for 4-methylphenol) .
Q. How should researchers address reproducibility challenges in tricyclodecadiene synthesis?
- Answer : Standardize reaction conditions (temperature, solvent polarity) and characterize intermediates via HRMS and single-crystal XRD. Publish detailed protocols in line with Advanced Synthesis & Catalysis guidelines to enhance cross-lab reproducibility .
Tables for Key Data
| Variable | Optimal Range (4-Methylphenol) | Optimal Range (Indole) | Statistical Significance (P-value) |
|---|---|---|---|
| ZnO Concentration (mg/L) | 1.37 | 1.5 | <0.001 |
| Airflow (L/min) | 2.38 | 2.5 | 0.014 (4-MP) vs. 0.290 (Indole) |
| pH | 6.96 | 7.16 | <0.001 |
| Neurotoxicity Assay | 4-Methylphenol Concentration | Mitochondrial Gene Expression |
|---|---|---|
| Primary Hippocampal Neurons | 30 µM | ↑ Mfn1, ↑ Opa1 |
| In Vivo Social Behavior | 10 mg/kg | Impaired spatial memory |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
